molecular formula C22H18N4O4 B2414274 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 887222-77-7

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2414274
CAS No.: 887222-77-7
M. Wt: 402.41
InChI Key: VRHCVDVPZGQODR-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that features a combination of isoindolinone, oxadiazole, and tetrahydronaphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of phthalic anhydride with primary amines under acidic conditions.

    Synthesis of Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the isoindolinone and oxadiazole intermediates with the tetrahydronaphthalene derivative using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The isoindolinone and oxadiazole rings can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Functionalized isoindolinone and oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with various biological targets could lead to the development of new drugs for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it might inhibit enzyme activity or block receptor sites, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like thalidomide and lenalidomide, which also contain the isoindolinone core.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone, which feature the oxadiazole ring.

    Tetrahydronaphthalene Derivatives: Compounds like tetralin and its derivatives.

Uniqueness

What sets 2-(1,3-dioxoisoindolin-2-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This combination allows for a broader range of interactions and applications compared to compounds containing only one or two of these functional groups.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-18(12-26-20(28)16-7-3-4-8-17(16)21(26)29)23-22-25-24-19(30-22)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHCVDVPZGQODR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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